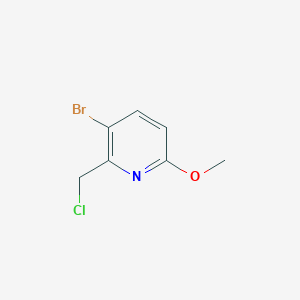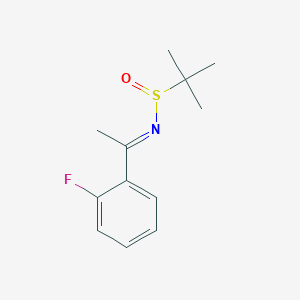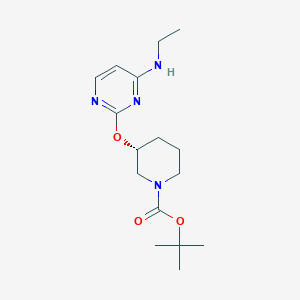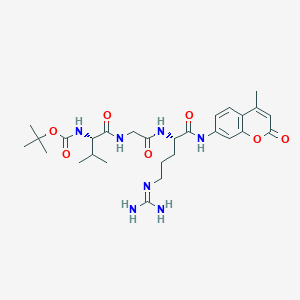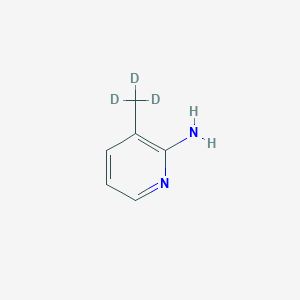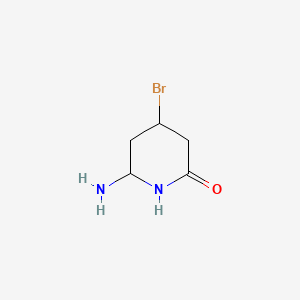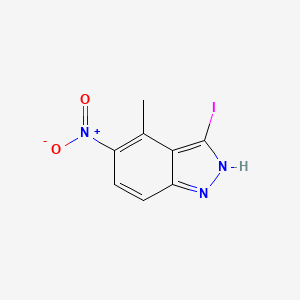
3-Iodo-4-methyl-5-nitro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-4-methyl-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methyl-5-nitro-1H-indazole typically involves the iodination of 4-methyl-5-nitro-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
3-Iodo-4-methyl-5-nitro-1H-indazole can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), and catalysts (copper, palladium).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon), and solvents (methanol, ethanol).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
Substitution: 3-Amino-4-methyl-5-nitro-1H-indazole, 3-Thio-4-methyl-5-nitro-1H-indazole.
Reduction: 3-Iodo-4-methyl-5-amino-1H-indazole.
Oxidation: 3-Iodo-4-carboxy-5-nitro-1H-indazole.
科学的研究の応用
3-Iodo-4-methyl-5-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Iodo-4-methyl-5-nitro-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can cause DNA damage or inhibit enzyme activity. The iodine atom can enhance the compound’s binding affinity to certain proteins, leading to increased biological activity.
類似化合物との比較
Similar Compounds
3-Iodo-5-nitro-1H-indazole: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
4-Methyl-5-nitro-1H-indazole: Lacks the iodine atom, which may reduce its binding affinity to certain molecular targets.
3-Iodo-4-methyl-1H-indazole: Lacks the nitro group, which may decrease its potential for bioreduction and subsequent biological activity.
Uniqueness
3-Iodo-4-methyl-5-nitro-1H-indazole is unique due to the presence of all three functional groups (iodine, methyl, and nitro) on the indazole ring. This combination of groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H6IN3O2 |
|---|---|
分子量 |
303.06 g/mol |
IUPAC名 |
3-iodo-4-methyl-5-nitro-2H-indazole |
InChI |
InChI=1S/C8H6IN3O2/c1-4-6(12(13)14)3-2-5-7(4)8(9)11-10-5/h2-3H,1H3,(H,10,11) |
InChIキー |
HTAVAOLJIWRUSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=NNC(=C12)I)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)
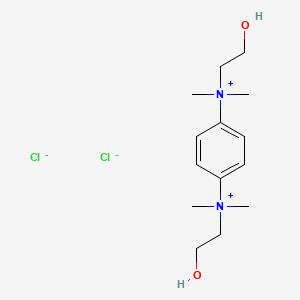
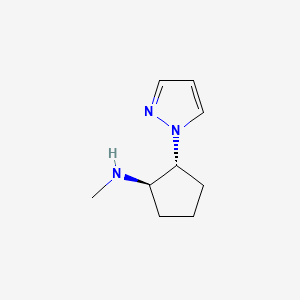
![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)
